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Compound of Interest |

3-(3-Chlorophenyl)-2'-
Compound Name:
methoxypropiophenone
CAS No.: 898762-20-4
Cat. No.: B3023790

Chemical Identity & Structural Classification

3-(3-Chlorophenyl)-2'-methoxypropiophenone is a member of the dihydrochalcone class
(1,3-diarylpropan-1-ones). Unlike the more common 3'-methoxy isomer (an intermediate for
Tapentadol), this 2'-methoxy (ortho) derivative possesses unique steric and electronic
properties due to the proximity of the methoxy group to the carbonyl center.

IUPAC Name: 1-(2-Methoxyphenyl)-3-(3-chlorophenyl)propan-1-one

CAS Registry Number: 898762-20-4[1]

Molecular Formula:

[1]

Molecular Weight: 274.74 g/mol [1]

SMILES:COclcccecclC(=0)CCc2cccc(Cl)c2

Structural Analysis

The molecule consists of two distinct aromatic domains linked by a saturated ethylene-carbonyl
bridge:
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» Ring A (Proximal): A 2-methoxyphenyl ring.[2][3] The ortho-methoxy group exerts a steric
effect on the carbonyl, influencing nucleophilic attack trajectories during derivatization.

» Ring B (Distal): A 3-chlorophenyl ring.[4][5][6] The meta-chloro substituent provides
lipophilicity and metabolic resistance (blocking CYP450 oxidation at that position) without the
strong deactivation seen in para-substitution.

Physicochemical Profile

The following data aggregates experimental values from isomeric analogs and high-confidence
predictive models (ACD/Labs, EPISuite) where specific experimental data for this rare isomer is

unpublished.
Property Value / Range Confidence Level
) White to off-white crystalline High (Based on structural
Physical State ,
solid analogs)

Medium (Predicted based on

Melting Point 72-78°C ]
4-Cl isomer)
Boiling Point ~380 °C (at 760 mmHg) High (Predicted)
LogP (Octanol/Water) 4.25+0.3 High (Lipophilic)
Polar Surface Area 26.3 A2 High
- DCM, Ethyl Acetate, DMSO, )
Solubility Experimental
Ethanol
Water Solubility Insoluble (< 0.1 mg/mL) High

Synthetic Methodology

The most robust synthesis route for 3-(3-Chlorophenyl)-2'-methoxypropiophenone employs
a two-step sequence: Claisen-Schmidt Condensation followed by Selective Hydrogenation.
This pathway minimizes by-products compared to Friedel-Crafts acylation, which often suffers
from regioselectivity issues with ortho-substituted substrates.
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Step 1: Synthesis of the Chalcone Intermediate

Reaction: Aldol condensation of 2'-methoxyacetophenone and 3-chlorobenzaldehyde.

» Reagents: 2'-Methoxyacetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq), NaOH (2.0
eq), Ethanol/Water (3:1).

e Protocol:

o Dissolve 2'-methoxyacetophenone (15.0 g, 100 mmol) and 3-chlorobenzaldehyde (14.1 g,
100 mmol) in 150 mL of ethanol.

o Cool the solution to 0-5 °C in an ice bath.

o Add aqueous NaOH (40%, 20 mL) dropwise over 30 minutes, maintaining temperature <
10 °C to prevent polymerization.

o Allow the mixture to warm to room temperature and stir for 12 hours. A heavy precipitate
(the enone) will form.

o Workup: Filter the solid, wash with cold aqueous ethanol (50%), and recrystallize from hot
ethanol.

o Yield: Expected 85-90% of yellow crystalline solid (Chalcone).
Step 2: Selective Reduction to Dihydrochalcone
Reaction: Catalytic hydrogenation of the

-unsaturated ketone.
e Reagents: Chalcone intermediate,
gas (balloon or 1 atm), 10% Pd/C catalyst, Ethyl Acetate/Methanol (1:1).

 Critical Control Point: Monitor reaction closely to prevent over-reduction of the ketone to the
alcohol or dechlorination of the aromatic ring.

e Protocol:
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o Dissolve the chalcone (10.0 g) in 100 mL of EtOAc/MeOH (1:1).
o Add 10% Pd/C (0.5 g, 5 wt% loading).
o Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm).

o Stir vigorously at room temperature. Monitor via TLC (Hexane/EtOAc 4:1) every 30
minutes. The fluorescent chalcone spot will disappear.

o Termination: Once the starting material is consumed (typically 1-3 hours), stop
immediately to avoid reducing the carbonyl.

o Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in

vacuo.

o Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in
Hexanes).

Synthesis Workflow Diagram

2'-Methoxyacetophenone NaOH, EtOH
0-25°C, 12h
H2 (1 atm), Pd/C
NaOH, EtOH Chalcone Intermediate EtOAc, 25°C, 2h > 3-(3-Chlorophenyl)-
0-25°C, 12h (Enone) 2'-methoxypropiophenone

3-Chlorobenzaldehyde

Click to download full resolution via product page

Caption: Two-step synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.

Spectroscopic Characterization

Researchers should validate the compound using the following predicted spectral signatures.

1H NMR (400 MHz, CDCI3)

e 7.70 (dd, 1H): Aromatic proton on Ring A (ortho to carbonyl), deshielded.
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7.45 — 6.90 (m, 7H): Remaining aromatic protons (Ring A + Ring B). Note the complex
splitting due to the 3-chloro substitution pattern.

3.89 (s, 3H): Methoxy group (

) on Ring A.

3.25 (t, 2H, J=7.2 Hz): Methylene protons
to the carbonyl (
).

3.01 (t, 2H, J=7.2 Hz): Methylene protons

to the carbonyl (benzylic to Ring B,

)

Mass Spectrometry (ESI/GC-MS)

e Molecular lon (

): 274.1 (100%), 276.1 (33%) — Distinctive 3:1 ratio due to
isotopes.

o Base Peak: Often the tropylium ion derivative or the acylium ion

at m/z 135, resulting from

-cleavage.

Applications in Drug Discovery

While less common than its 3'-methoxy isomer, this compound serves as a critical scaffold in
two primary areas:

 Monoamine Transporter Modulators: The structural homology to Bupropion and Propafenone
intermediates suggests potential activity at DAT (Dopamine Transporter) or NET
(Norepinephrine Transporter) sites. The 3-chloro substitution is a classic bioisostere used to
improve metabolic stability and potency in CNS-active agents.
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e lon Channel Blockers: Dihydrochalcones are investigated as antagonists for TRP (Transient
Receptor Potential) channels. The lipophilic 3-chlorophenyl tail aids in membrane insertion,
while the methoxy-ketone core interacts with the channel pore vestibule.

o Heterocyclic Synthesis Precursor: The ketone functionality allows for the Fischer Indole
synthesis (reaction with phenylhydrazines) to generate 2-phenethyl-indoles, or cyclization
with hydrazines to form pyrazoles, expanding the chemical space for library generation.

Safety & Handling

e Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

e Handling: Use standard PPE (gloves, goggles). All synthesis steps involving 3-
chlorobenzaldehyde or alkyl halides should be performed in a fume hood.

e Storage: Store in a cool, dry place (2—8 °C recommended) under inert atmosphere
(Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- | CL6H13Br2CIO2 |
CID 10982912 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 6.1033811-70-9|5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one|BLD Pharm
[bldpharm.com]

 To cite this document: BenchChem. [Technical Monograph: 3-(3-Chlorophenyl)-2'-
methoxypropiophenone[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023790#3-3-chlorophenyl-2-
methoxypropiophenone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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